(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol
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Overview
Description
(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol is a chemical compound with the molecular formula C8H7Cl2FO It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol typically involves the reaction of appropriate substituted benzene derivatives with reagents that introduce the chlorine, fluorine, and methyl groups. One common method involves the use of halogenation reactions to introduce chlorine and fluorine atoms, followed by methylation and reduction reactions to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of these industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or to convert the methanol group to a methyl group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups in place of halogens .
Scientific Research Applications
(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-2-fluoro-3-methylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the methanol group can influence its binding affinity and reactivity. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (4,5-Dichloro-2-fluoro-3-methylphenyl)ethanol
- (4,5-Dichloro-2-fluoro-3-methylphenyl)acetone
- (4,5-Dichloro-2-fluoro-3-methylphenyl)amine
Uniqueness
(4,5-Dichloro-2-fluoro-3-methylphenyl)methanol is unique due to its specific combination of halogen atoms and a methanol group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H7Cl2FO |
---|---|
Molecular Weight |
209.04 g/mol |
IUPAC Name |
(4,5-dichloro-2-fluoro-3-methylphenyl)methanol |
InChI |
InChI=1S/C8H7Cl2FO/c1-4-7(10)6(9)2-5(3-12)8(4)11/h2,12H,3H2,1H3 |
InChI Key |
PTKKWVRTKGOFHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)CO)F |
Origin of Product |
United States |
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